molecular formula C7H2ClF3N2 B1403241 3-Chloro-6-(trifluoromethyl)picolinonitrile CAS No. 1214333-69-3

3-Chloro-6-(trifluoromethyl)picolinonitrile

Cat. No. B1403241
M. Wt: 206.55 g/mol
InChI Key: MZIUVLZTCOQBQX-UHFFFAOYSA-N
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Description

“3-Chloro-6-(trifluoromethyl)picolinonitrile” is a chemical compound with the CAS Number: 401590-41-8 . It has a molecular weight of 206.55 . It is in liquid form .


Molecular Structure Analysis

The molecular formula of “3-Chloro-6-(trifluoromethyl)picolinonitrile” is C7H2ClF3N2 . The average mass is 206.552 Da and the monoisotopic mass is 205.985855 Da .


Physical And Chemical Properties Analysis

“3-Chloro-6-(trifluoromethyl)picolinonitrile” is a liquid at room temperature . It has a molecular weight of 206.55 .

Scientific Research Applications

Mechanistic Insights

3-Chloro-6-(trifluoromethyl)picolinonitrile, and its related compounds, have been extensively studied for their impact on various biological systems. For instance, research has shown the complex interplay between different forms of chromium, such as trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)), in environmental and biological contexts. Cr(III) is considered an essential element, vital for optimal insulin activity and normal metabolism of carbohydrates, lipids, proteins, and nucleic acids. Contrastingly, Cr(VI) is recognized for its toxicity and carcinogenic properties in humans, particularly as a lung carcinogen. The differences in cellular uptake between Cr(III) and Cr(VI) and the varying outcomes of their intracellular reduction highlight the complex biochemical interactions and potential therapeutic implications of chromium compounds (Witt et al., 2013).

Impact on Insulin Sensitivity and Metabolism

Studies involving animal models have explored the effects of chromium picolinate, a compound related to 3-Chloro-6-(trifluoromethyl)picolinonitrile, on metabolic parameters. One such study investigated the metabolic effects of chromium picolinate (CrPic) in a rat model of type 2 diabetes mellitus (T2DM). The results showed that CrPic significantly ameliorated changes in metabolic risk factors, suggesting its potential role in managing diabetes and its complications (Şahin et al., 2007). Another study evaluated the insulin-sensitizing action of chromium picolinate in various experimental models of diabetes mellitus, highlighting its influence on improving carbohydrate and lipid metabolism in chemically induced diabetes in rats. This underlines the peripheral insulin-enhancing actions of chromium compounds, which may be relevant to the biological activities of 3-Chloro-6-(trifluoromethyl)picolinonitrile (Shindea et al., 2004).

Insights from Toxicological Studies

Toxicological studies have contributed to understanding the safety and potential risks associated with chromium compounds. One study explored the distribution and lifetime of chromium picolinate in vivo, providing insights into how it enters cells intact and distributes within various tissues and subcellular components. This information is crucial for evaluating the potential DNA damage and other toxicological effects of chromium supplements, which may be pertinent to understanding the safety profile of related compounds like 3-Chloro-6-(trifluoromethyl)picolinonitrile (Hepburn & Vincent, 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

3-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUVLZTCOQBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(trifluoromethyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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